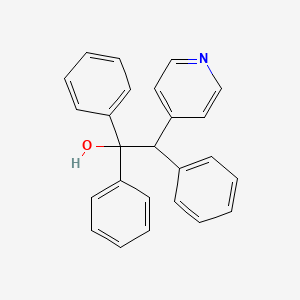
1,1,2-Triphenyl-2-(4-pyridyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Triphenyl-2-(4-pyridyl)ethanol is an organic compound with the molecular formula C25H21NO It is characterized by the presence of three phenyl groups and a pyridyl group attached to an ethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,2-Triphenyl-2-(4-pyridyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with triphenylmethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2-Triphenyl-2-(4-pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and pyridyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or pyridyl derivatives.
Aplicaciones Científicas De Investigación
1,1,2-Triphenyl-2-(4-pyridyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products
Mecanismo De Acción
The mechanism of action of 1,1,2-Triphenyl-2-(4-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-(2-pyridyl)ethanol: Similar in structure but with only one phenyl group.
2-(4-Pyridyl)ethanol: Lacks the triphenyl groups, making it less bulky and potentially less active in certain applications
Uniqueness
1,1,2-Triphenyl-2-(4-pyridyl)ethanol is unique due to its combination of three phenyl groups and a pyridyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
56501-72-5 |
|---|---|
Fórmula molecular |
C25H21NO |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
1,1,2-triphenyl-2-pyridin-4-ylethanol |
InChI |
InChI=1S/C25H21NO/c27-25(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24(20-10-4-1-5-11-20)21-16-18-26-19-17-21/h1-19,24,27H |
Clave InChI |
BHXOMGBMXBUUAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=NC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















